N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE
Overview
Description
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE is a complex organic compound known for its antioxidant properties. This compound is primarily used in the stabilization of polymers, especially polyamides, due to its thermal stability and non-discoloring properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE involves multiple steps. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with naphthalene-2,3-dione under acidic conditions to form the intermediate compound. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted aromatic compounds .
Scientific Research Applications
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Utilized in the stabilization of plastics and other polymeric materials to enhance their durability and lifespan
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and free radical scavenging .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another antioxidant used in polymer stabilization.
N,N′-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl) hydrazide: Used in food packaging for its antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in various applications.
Uniqueness
N-{3-[4-HYDROXY-3,5-BIS(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL}-N-PHENYLACETAMIDE is unique due to its high thermal stability and non-discoloring properties, making it particularly suitable for applications in high-temperature environments and materials that require long-term stability .
Properties
IUPAC Name |
N-[3-(3,5-ditert-butyl-4-hydroxyphenyl)-1,4-dioxonaphthalen-2-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO4/c1-19(34)33(21-13-9-8-10-14-21)27-26(28(35)22-15-11-12-16-23(22)29(27)36)20-17-24(31(2,3)4)30(37)25(18-20)32(5,6)7/h8-18,37H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHSQQIGCLLIJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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